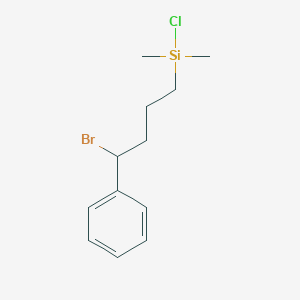
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane is an organosilicon compound characterized by the presence of a bromine atom, a phenyl group, and a chloro-dimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-4-phenylbutyl)(chloro)dimethylsilane typically involves the reaction of 4-bromo-4-phenylbutyl chloride with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. A common method involves the use of a base such as triethylamine to facilitate the reaction and neutralize the hydrochloric acid formed as a byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The compound can be reduced to form corresponding silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of (4-azido-4-phenylbutyl)(chloro)dimethylsilane or (4-thiocyanato-4-phenylbutyl)(chloro)dimethylsilane.
Oxidation: Formation of (4-bromo-4-hydroxyphenylbutyl)(chloro)dimethylsilane.
Reduction: Formation of (4-bromo-4-phenylbutyl)(dimethyl)silane.
Applications De Recherche Scientifique
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a labeling agent in biological assays due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of (4-Bromo-4-phenylbutyl)(chloro)dimethylsilane involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing effect of the phenyl group, which stabilizes the transition state. The compound can also participate in cross-coupling reactions, forming new carbon-silicon bonds through palladium-catalyzed processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromo-4-phenylbutyl)dimethylsilane: Lacks the chloro group, making it less reactive in certain substitution reactions.
(4-Chloro-4-phenylbutyl)(chloro)dimethylsilane: Contains a chloro group instead of a bromo group, affecting its reactivity and applications.
(4-Phenylbutyl)(chloro)dimethylsilane: Lacks both the bromo and chloro groups, resulting in different chemical properties and reactivity.
Uniqueness
(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane is unique due to the presence of both bromo and chloro groups, which confer distinct reactivity patterns and make it a versatile compound for various synthetic applications
Propriétés
Numéro CAS |
92741-13-4 |
|---|---|
Formule moléculaire |
C12H18BrClSi |
Poids moléculaire |
305.71 g/mol |
Nom IUPAC |
(4-bromo-4-phenylbutyl)-chloro-dimethylsilane |
InChI |
InChI=1S/C12H18BrClSi/c1-15(2,14)10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
Clé InChI |
LRWGEUFLLSPCHY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCC(C1=CC=CC=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
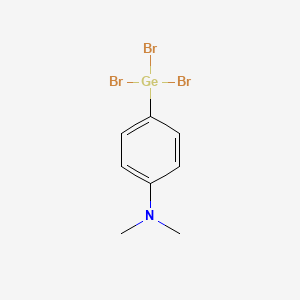
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14352643.png)
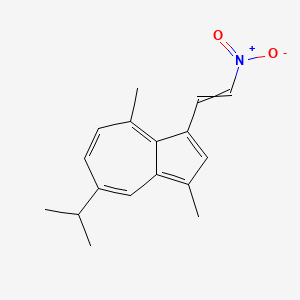
![1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-](/img/structure/B14352648.png)
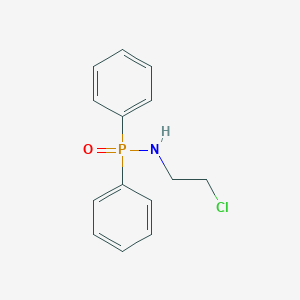
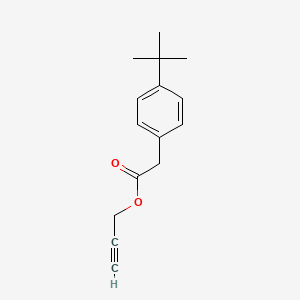
![5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran](/img/structure/B14352657.png)
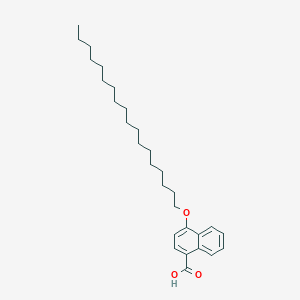
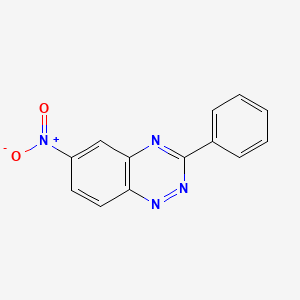

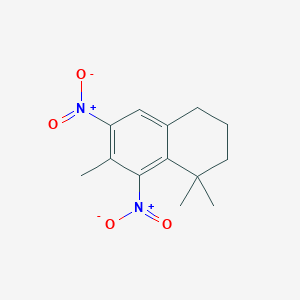
![5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352689.png)
![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)
